![molecular formula C12H8ClF3N2O B2852726 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline CAS No. 98968-77-5](/img/structure/B2852726.png)
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline” is a chemical compound with the empirical formula C12H8ClF3N2O . It has a molecular weight of 288.65 . The compound is solid in form .
Synthesis Analysis
While specific synthesis methods for “2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline” were not found, related compounds have been synthesized using palladium-catalyzed coupling reactions .
Molecular Structure Analysis
The SMILES string representation of the molecule is FC(F)(F)C1=CC(Cl)=C(OC(C=CC=C2)=C2N)N=C1 . This indicates that the molecule contains a pyridine ring with a trifluoromethyl group and a chlorine atom attached. An aniline group is connected to the pyridine ring through an oxygen atom .
Physical And Chemical Properties Analysis
The compound is solid in form . The refractive index is not available .
Applications De Recherche Scientifique
Structural and Functional Analysis
Fungicide Fluazinam : The compound serves as a key ingredient in the fungicide fluazinam. Its molecular structure, characterized by a dihedral angle between the pyridine and benzene ring planes, forms inversion dimers linked by various interactions, contributing to a three-dimensional network. This structural complexity enhances its efficacy as a fungicide (Youngeun Jeon et al., 2013).
Antitumor Activity : Novel derivatives of this compound have been synthesized and their antitumor activity investigated. Specific derivatives displayed significant in vitro anti-cancer activity, highlighting the compound's potential in medical applications (Catalin V. Maftei et al., 2016).
Chemical Reactivity and Synthesis
Metal-Organic Frameworks : The compound has been utilized in the synthesis of metal-organic frameworks, particularly in complexes with aniline or pyridine-functionalized N-heterocyclic carbene. These complexes have potential applications in catalysis and materials science (Ren-Tai Zhuang et al., 2013).
Spectrophotometric Methods : It's used as an electrophilic coupling reagent in spectrophotometric methods for determining residual chlorine in water. This application is vital in environmental monitoring and water treatment processes (R. A. Al-Okab & A. Syed, 2008).
Environmental and Agricultural Applications
Pesticide Synthesis : The compound plays a crucial role in the synthetic process of novel pesticides like Bistrifluron, demonstrating its importance in the development of effective pest control solutions (Liu An-chan, 2015).
Grass Control in Agriculture : It's a component in CGA 82725, a compound used for postemergence grass control in peanut cultivation, showing its utility in agricultural weed management (W. Grichar & T. E. Boswell, 1986).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is also toxic to aquatic life with long-lasting effects .
Propriétés
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O/c13-8-5-7(12(14,15)16)6-18-11(8)19-10-4-2-1-3-9(10)17/h1-6H,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDILVCALCFEHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-fluorophenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2852646.png)
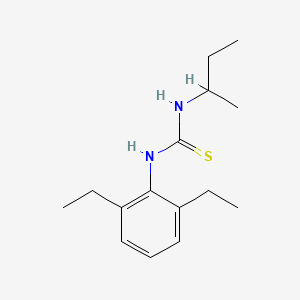
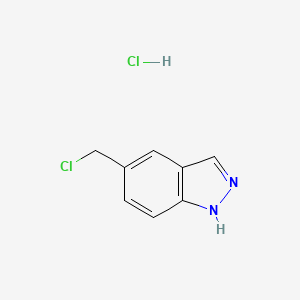
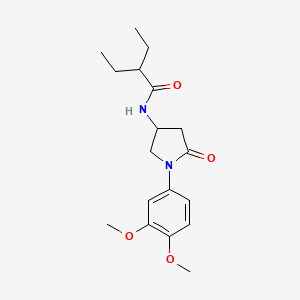
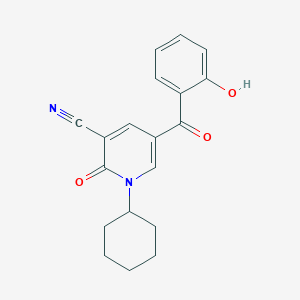
![N-butyl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2852656.png)
![1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2852657.png)
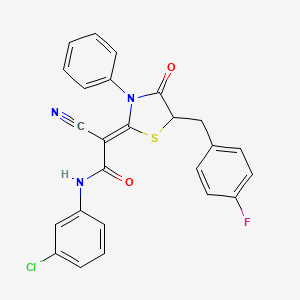
![3-Methyl-1-(1-((2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2852660.png)
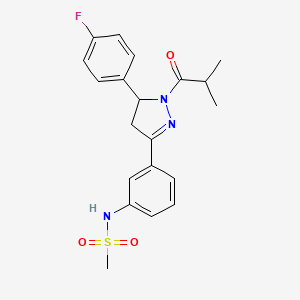
![3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2852664.png)
